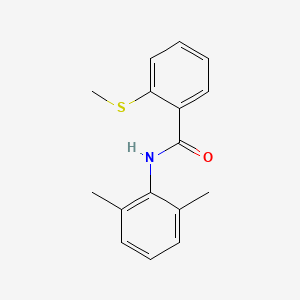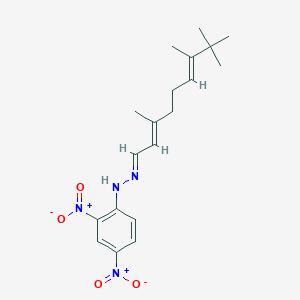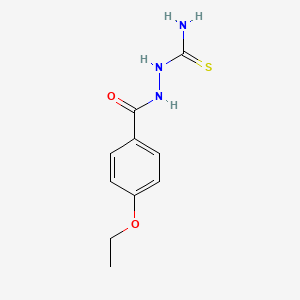![molecular formula C13H13ClN4O2S B5752771 5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylnicotinonitrile](/img/structure/B5752771.png)
5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylnicotinonitrile, commonly known as EIS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIS belongs to the class of sulfonyl-containing compounds and is known for its ability to inhibit a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
作用機序
EIS works by inhibiting a specific enzyme, which is involved in various cellular processes. The enzyme is known as inosine monophosphate dehydrogenase (IMPDH), and it plays a crucial role in the synthesis of nucleotides. EIS binds to the active site of IMPDH and prevents it from carrying out its normal function. This inhibition of IMPDH leads to a decrease in the synthesis of nucleotides, which ultimately leads to cell death.
Biochemical and Physiological Effects
EIS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. EIS has also been shown to improve insulin sensitivity and reduce the accumulation of amyloid-beta, which is a hallmark of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using EIS in lab experiments is its specificity towards IMPDH. This allows for the selective inhibition of IMPDH without affecting other cellular processes. EIS is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using EIS in lab experiments is its potential toxicity. EIS has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research of EIS. One direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another direction is to optimize its synthesis method to obtain higher yields and purity. Additionally, further studies are needed to determine the long-term safety and efficacy of EIS in humans.
Conclusion
In conclusion, EIS is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit a specific enzyme makes it a promising candidate for the treatment of various diseases. The synthesis method of EIS is a multi-step process that requires careful optimization of reaction conditions. EIS has been extensively studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of diabetes and Alzheimer's disease. While EIS has several advantages for use in lab experiments, its potential toxicity at high concentrations can limit its use in certain experiments. There are several future directions for the research of EIS, including investigating its potential use in combination with other drugs and optimizing its synthesis method.
合成法
The synthesis method of EIS involves the reaction of 5-chloro-2,4-dimethyl-3-nitropyridine with 2-ethyl-1H-imidazole-1-sulfonyl chloride in the presence of a base. The resulting product is then treated with a reducing agent to obtain EIS. The synthesis of EIS is a multi-step process and requires careful optimization of reaction conditions to obtain high yields and purity.
科学的研究の応用
EIS has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on a specific enzyme, which makes it a promising candidate for the treatment of various diseases. EIS has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of diabetes and Alzheimer's disease.
特性
IUPAC Name |
5-chloro-2-(2-ethylimidazol-1-yl)sulfonyl-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c1-4-11-16-5-6-18(11)21(19,20)13-10(7-15)8(2)12(14)9(3)17-13/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGPBUSFVQZKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=NC(=C(C(=C2C#N)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-(dimethylamino)hexyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5752694.png)

![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)


![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B5752722.png)

![4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5752736.png)


![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)

![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B5752812.png)